N-[(2Z,5E)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]propanamide
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Overview
Description
N-[(2E,5Z)-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5Z)-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using fluorobenzene and an acyl chloride.
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiourea derivative with an α-haloketone.
Coupling Reactions: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,5Z)-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2E,5Z)-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E,5Z)-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide
- 5-[4-(2-Fluoro-phenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-N-furan-2-ylmethyl-2,4-dihydroxy-N-methyl-benzamide
Uniqueness
N-[(2E,5Z)-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]PROPANAMIDE is unique due to its combination of a fluorophenyl group, a furan ring, and a thiazolidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H13FN2O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H13FN2O3S/c1-2-15(21)19-17-20-16(22)14(24-17)9-10-7-8-13(23-10)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3,(H,19,20,21,22)/b14-9+ |
InChI Key |
CZGSUYCJYZTZPH-NTEUORMPSA-N |
Isomeric SMILES |
CCC(=O)NC1=NC(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3F)/S1 |
Canonical SMILES |
CCC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)S1 |
Origin of Product |
United States |
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